3-Amino-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
3-Amino-1-(4-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O. It is a pyrrolidinone derivative, characterized by the presence of an amino group at the third position and a 4-methylphenyl group attached to the nitrogen atom of the pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-methylbenzylamine with succinic anhydride, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
3-Amino-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine.
4-Methylphenylpyrrolidinone: A derivative with a 4-methylphenyl group attached to the pyrrolidinone ring.
Uniqueness
3-Amino-1-(4-methylphenyl)pyrrolidin-2-one is unique due to the presence of both an amino group and a 4-methylphenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Biological Activity
3-Amino-1-(4-methylphenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone ring with an amino group and a para-methylphenyl substituent, contributing to its unique pharmacological profile. The molecular formula is C11H14N2O, with a molecular weight of approximately 190.24 g/mol.
Enzyme Interactions
This compound has been shown to interact with various enzymes, notably cytochrome P450 isoforms, which play a crucial role in drug metabolism. Depending on the specific isoform, this compound can either inhibit or activate enzyme activity, influencing the metabolism of other substrates.
Cell Signaling Pathways
The compound also affects cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This interaction can lead to alterations in cell proliferation and apoptosis, suggesting potential applications in cancer therapy.
The biological activity of this compound primarily involves binding to specific receptors and modulating their activity. For instance, it has been reported to inhibit certain kinases that are integral to various signaling cascades, thereby impacting cellular responses.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrrolidinone compounds exhibit antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains. A comparative study indicated that this compound had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
This compound | S. aureus | 0.0039 |
This compound | E. coli | 0.025 |
Neuroprotective Effects
Research indicates that similar pyrrolidinone derivatives may possess neuroprotective properties by modulating neurotransmitter systems, particularly through interactions with dopamine and norepinephrine transporters . This suggests potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A comprehensive study evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .
- Neuropharmacological Evaluation : In another study focusing on neuropharmacological properties, the compound was assessed for its ability to inhibit dopamine reuptake. The findings suggested that it could serve as a lead compound for developing treatments for disorders such as ADHD or depression due to its favorable binding affinity for dopamine transporters .
Future Directions and Applications
The ongoing research into this compound aims to further elucidate its mechanisms of action and expand its therapeutic applications. Potential areas of exploration include:
- Cancer Therapy : Investigating its role as an anticancer agent by targeting specific protein interactions involved in tumor growth.
- Antimicrobial Development : Developing new antibiotics based on its structural features to combat resistant bacterial strains.
- Neuropharmacology : Exploring its effects on neurotransmitter systems for potential use in treating psychiatric disorders.
Properties
IUPAC Name |
3-amino-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDBJBMOAQKYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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